molecular formula C13H12FNO3S B6702055 N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide

N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide

Cat. No.: B6702055
M. Wt: 281.30 g/mol
InChI Key: SQAFJGXGGSRYLQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide is an organic compound that belongs to the class of sulfinylacetamides This compound is characterized by the presence of a fluorophenyl group, a methylfuran group, and a sulfinylacetamide moiety

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-9-12(6-7-18-9)19(17)8-13(16)15-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAFJGXGGSRYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=O)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoroaniline, undergoes a reaction with an appropriate sulfinylating agent to form the fluorophenyl sulfinyl intermediate.

    Coupling with Methylfuran: The fluorophenyl sulfinyl intermediate is then coupled with 2-methylfuran under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide: Similar structure with a bromine atom instead of fluorine.

    N-(2-iodophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

N-(2-fluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be advantageous in drug development and other applications.

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